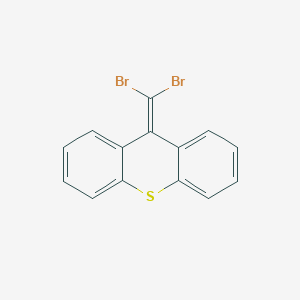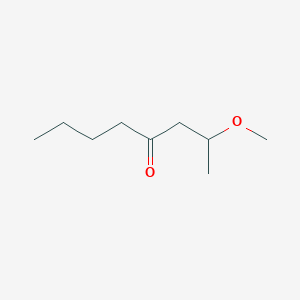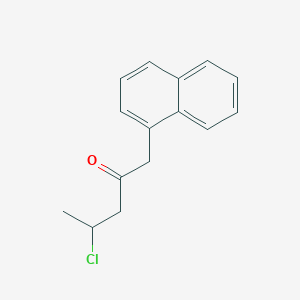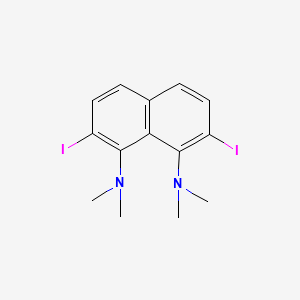(prop-2-en-1-yl)-lambda~5~-phosphane CAS No. 651779-55-4](/img/structure/B12527409.png)
[(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to a prop-2-en-1-yl group, a diphenyl group, and a (4-methylphenyl)imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane typically involves the following steps:
Formation of the Phosphane Core: The initial step involves the preparation of the phosphane core. This can be achieved by reacting triphenylphosphine with an appropriate alkylating agent under controlled conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a substitution reaction, where the phosphane core reacts with an allyl halide in the presence of a base.
Addition of the (4-Methylphenyl)imino Group: The final step involves the addition of the (4-methylphenyl)imino group through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphane core and allyl halide intermediates.
Continuous Flow Reactions: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification and Quality Control: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Amines: Resulting from the reduction of the imino group.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The imino and phosphane groups play crucial roles in stabilizing transition states and intermediates during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphane compound used widely in catalysis.
(4-Methylphenyl)phosphane: Similar structure but lacks the imino group.
Diphenylphosphane: Lacks the prop-2-en-1-yl group.
Uniqueness
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it a versatile compound in various chemical applications.
Propriétés
Numéro CAS |
651779-55-4 |
|---|---|
Formule moléculaire |
C22H22NP |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4-methylphenyl)imino-diphenyl-prop-2-enyl-λ5-phosphane |
InChI |
InChI=1S/C22H22NP/c1-3-18-24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)23-20-16-14-19(2)15-17-20/h3-17H,1,18H2,2H3 |
Clé InChI |
APEZGSFPXQEOSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=P(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)


![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
